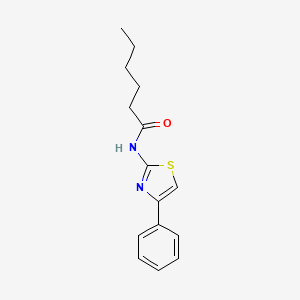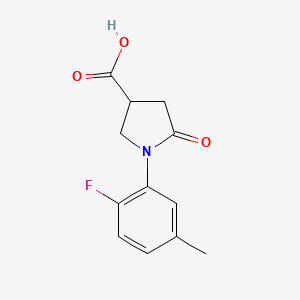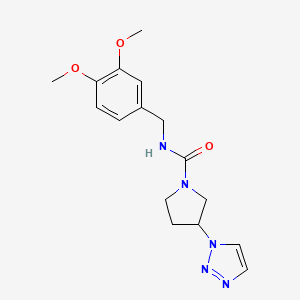![molecular formula C12H23NO3S B2955176 N-[2-methoxy-4-(methylsulfanyl)butyl]oxane-4-carboxamide CAS No. 2320515-17-9](/img/structure/B2955176.png)
N-[2-methoxy-4-(methylsulfanyl)butyl]oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methoxy-4-(methylsulfanyl)butyl]oxane-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a methoxy group, a methylsulfanyl group, and an oxane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]oxane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methyl-5-nitrophenol with 4-methyl-3-nitrobenzenesulfonic acid to form intermediate products, which are then further reacted under specific conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. The process-oriented synthesis starting from 2-methyl-5-nitrophenol is particularly suitable for large-scale production due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: N-[2-methoxy-4-(methylsulfanyl)butyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the intermediates can be reduced to amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid or peracetic acid are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
N-[2-methoxy-4-(methylsulfanyl)butyl]oxane-4-carboxamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in the case of its use in cardiotonic drugs, the compound interacts with cardiac muscle cells to enhance their contractility. This is achieved through the modulation of calcium ion channels and signaling pathways involved in muscle contraction .
Comparación Con Compuestos Similares
2-methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of cardiotonic drugs.
2-methoxy-4-(methylsulfinyl)phenylimidazo[4,5-b]pyridine: Another compound with cardiotonic activity.
2-methoxy-4-(methylsulfinyl)phenylimidazo[4,5-c]pyridine: Used as an active pharmaceutical ingredient in cardiotonic drugs.
Uniqueness: N-[2-methoxy-4-(methylsulfanyl)butyl]oxane-4-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-15-11(5-8-17-2)9-13-12(14)10-3-6-16-7-4-10/h10-11H,3-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMGYYMZKDSXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-chloroethenyl]-1H-1,2,3-benzotriazole](/img/structure/B2955094.png)

![4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2955096.png)
![4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]-N-[3-[methyl(prop-2-ynyl)amino]propyl]piperidine-1-carboxamide](/img/structure/B2955098.png)

![2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2955101.png)
![6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2955102.png)



![3-(phenylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one](/img/structure/B2955108.png)

![7-(4-Benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2955112.png)

